2,2'-((2-Methylpropyl)imino)bisethanol
Overview
Description
2,2’-((2-Methylpropyl)imino)bisethanol, also known as BPIBE, is a chemical compound used in various disciplines such as chemistry, biology, and engineering. It has the molecular formula C8H19NO2 .
Molecular Structure Analysis
The molecular structure of 2,2’-((2-Methylpropyl)imino)bisethanol contains a total of 29 bonds, including 10 non-H bonds, 6 rotatable bonds, 1 tertiary amine (aliphatic), 2 hydroxyl groups, and 2 primary alcohols .Physical And Chemical Properties Analysis
The molecular weight of 2,2’-((2-Methylpropyl)imino)bisethanol is approximately 161.24 g/mol. More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Analytical Chemistry
In analytical chemistry, 2,2’-((2-Methylpropyl)imino)bisethanol is utilized in high-performance liquid chromatography (HPLC) methods. It can be analyzed using reverse phase (RP) HPLC with a mobile phase containing acetonitrile, water, and phosphoric acid . This compound’s analysis is crucial for quality control and ensuring the purity of pharmaceuticals and other chemical products.
Medicine
The compound finds its application in the medical field, particularly in drug formulation. It is listed in the NCATS Inxight Drugs database, indicating its relevance in pharmacology and potential use in medicinal products . Its molecular properties could be harnessed in creating compounds with therapeutic effects.
Environmental Science
In environmental science, 2,2’-((2-Methylpropyl)imino)bisethanol may play a role in the development of environmentally friendly solvents or as a component in the synthesis of compounds used for environmental remediation . Its properties could be beneficial in processes like waste treatment or pollution reduction.
Materials Science
This compound’s unique molecular structure could be significant in materials science, particularly in the synthesis of new polymeric materials or coatings . Its ability to interact with various substances could lead to the development of innovative materials with specific desired properties.
Industrial Applications
Industrially, 2,2’-((2-Methylpropyl)imino)bisethanol could be used in the manufacture of surfactants or as an intermediate in the synthesis of other industrial chemicals . Its versatility makes it a valuable asset in chemical production processes.
Agriculture
In agriculture, there is potential for this compound to be used in the synthesis of agrochemicals such as pesticides or fertilizers . Its chemical properties might enhance the effectiveness of these products or contribute to the development of safer, more sustainable agricultural practices.
Safety and Hazards
properties
IUPAC Name |
2-[2-hydroxyethyl(2-methylpropyl)amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO2/c1-8(2)7-9(3-5-10)4-6-11/h8,10-11H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVQNBYRSDXHRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184783 | |
Record name | 2,2'-((2-Methylpropyl)imino)bisethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50184783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-((2-Methylpropyl)imino)bisethanol | |
CAS RN |
30769-76-7 | |
Record name | 2,2′-[(2-Methylpropyl)imino]bis[ethanol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30769-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-((2-Methylpropyl)imino)bisethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030769767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 30769-76-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86971 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-((2-Methylpropyl)imino)bisethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50184783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-[(2-methylpropyl)imino]bisethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.740 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2'-((2-METHYLPROPYL)IMINO)BISETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG5GEH4L19 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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